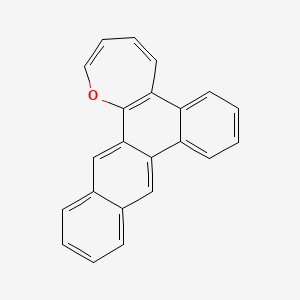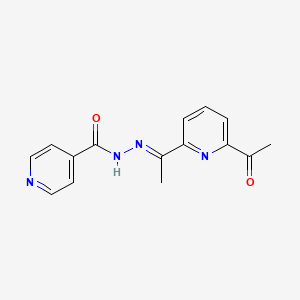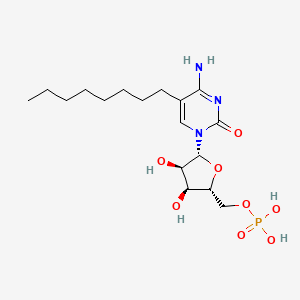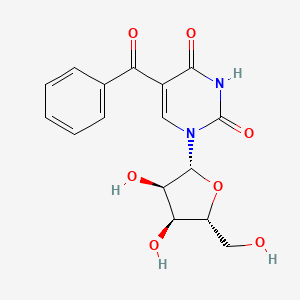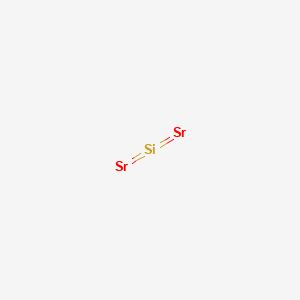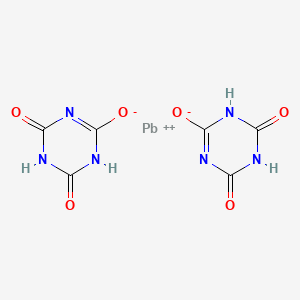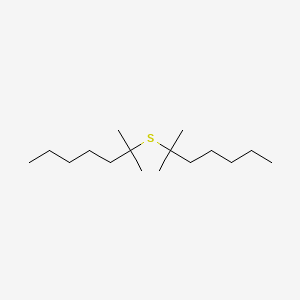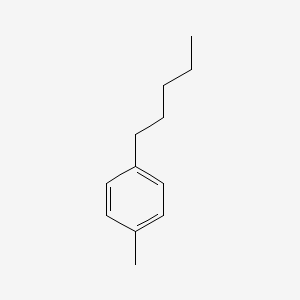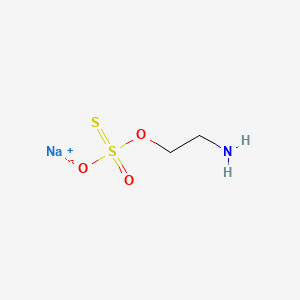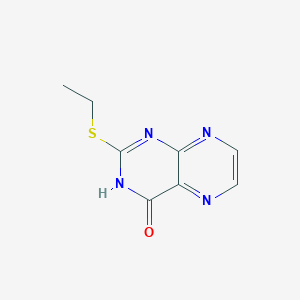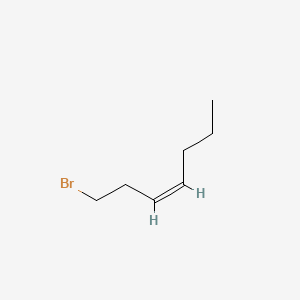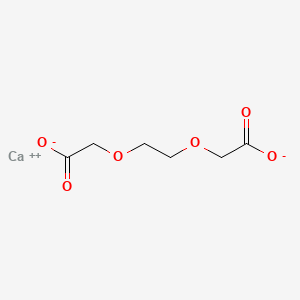
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a trifluoromethyl group on one of the phenyl rings, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
- 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness: 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one is unique due to its α,β-unsaturated carbonyl system combined with the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
621-16-9 |
|---|---|
Molekularformel |
C16H11F3O |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
(E)-1-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-5-12(11-14)9-10-15(20)13-6-2-1-3-7-13/h1-11H/b10-9+ |
InChI-Schlüssel |
MLTBAKXFRXZFTO-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


